molecular formula C8H13Cl3O2 B14616109 Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester CAS No. 57392-48-0

Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester

Katalognummer: B14616109
CAS-Nummer: 57392-48-0
Molekulargewicht: 247.5 g/mol
InChI-Schlüssel: GGNAUVDISWUXRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2 and a molecular weight of 247.547 g/mol . This compound is known for its unique structure, which includes a pentanoic acid backbone with a 4-methyl group and a 2,2,2-trichloroethyl ester group. It is used in various chemical and industrial applications due to its distinct properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester typically involves the esterification of 4-methylpentanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of the ester on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-methylpentanoic acid and 2,2,2-trichloroethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-Methylpentanoic acid and 2,2,2-trichloroethanol.

    Reduction: 4-Methylpentanol and 2,2,2-trichloroethanol.

    Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methylpentanoic acid and 2,2,2-trichloroethanol, which may interact with enzymes and proteins in biological systems. The trichloroethyl group can also participate in substitution reactions, leading to the formation of various bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific chemical and industrial applications where such reactivity is desired .

Eigenschaften

CAS-Nummer

57392-48-0

Molekularformel

C8H13Cl3O2

Molekulargewicht

247.5 g/mol

IUPAC-Name

2,2,2-trichloroethyl 4-methylpentanoate

InChI

InChI=1S/C8H13Cl3O2/c1-6(2)3-4-7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3

InChI-Schlüssel

GGNAUVDISWUXRK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC(=O)OCC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.